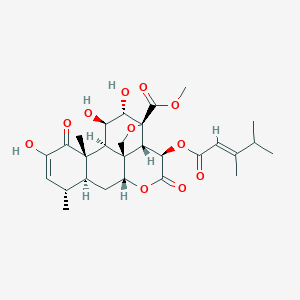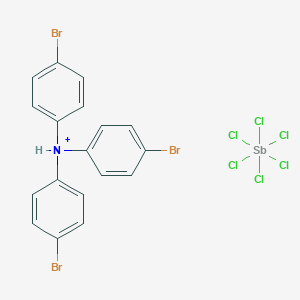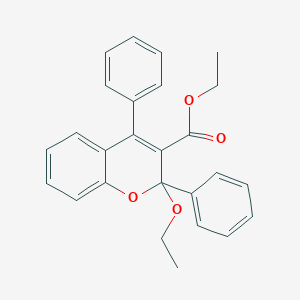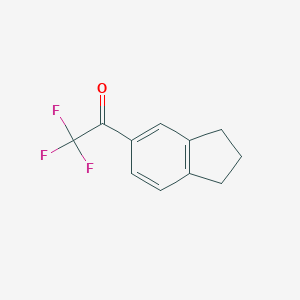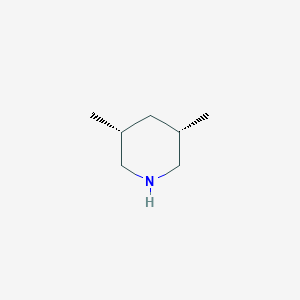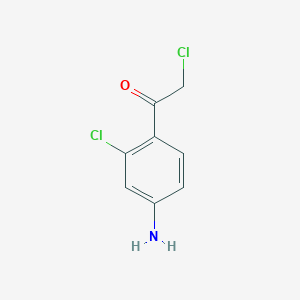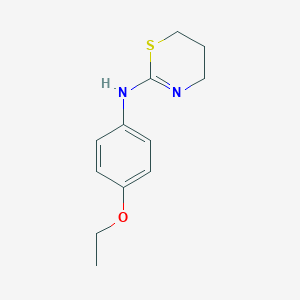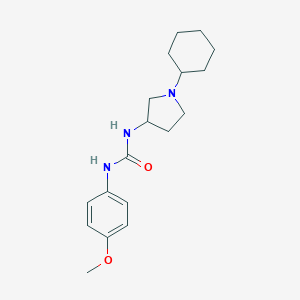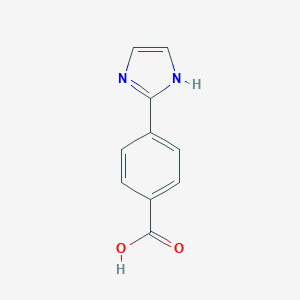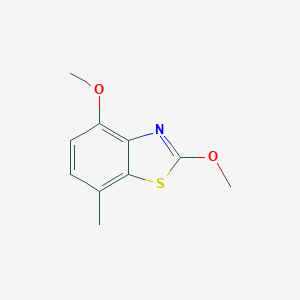
铝锂
描述
Synthesis Analysis
The synthesis of lithium aluminum compounds involves various chemical processes, including electrochemical and thermal methods. For instance, the industrial synthesis process for spherical lithium nickel cobalt mixed oxides has been successfully applied to aluminum- and magnesium-doped lithium nickel cobalt mixed oxides, demonstrating the potential for stabilizing the layered structure and enhancing cycling stability through aluminum doping (Albrecht et al., 2003). Additionally, mechanochemical synthesis has been utilized to produce aluminum nanoparticles, highlighting a solid-state reaction initiated at room temperature between lithium or sodium metal and aluminum chloride (Paskevicius et al., 2009).
Molecular Structure Analysis
The structure of lithium aluminum compounds, such as aluminum complexes with chelating anilido-imine ligands, reveals four-coordinate aluminum complexes synthesized from the reaction of AlCl3 with the lithium salt of the corresponding ligand at room temperature. These structures have been characterized by various spectroscopic methods and molecular structures have been determined by X-ray crystallography, providing insight into their luminescent properties (Liu et al., 2006).
Chemical Reactions and Properties
Research on lithium aluminum compounds has explored their chemical reactivity and properties, such as the interaction of aluminum salts with lithium hydroxide in aqueous solutions. This synthesis process for layered compounds demonstrates the potential for creating materials with unique properties through the interaction between LiOH and aluminum hydroxo complexes (Menzheres et al., 2004).
Physical Properties Analysis
The physical properties of lithium aluminum compounds, such as nanoparticles synthesized via mechanochemical processes, are notable for their potential applications. These nanoparticles exhibit significant stability and have been characterized by techniques like XRD and TEM, providing valuable information on their size and structural integrity (Paskevicius et al., 2009).
Chemical Properties Analysis
Lithium aluminum compounds exhibit a range of chemical properties, including high ionic conductivity and electrochemical stability, making them suitable for use in solid-state batteries and other applications. For example, lithium ionic conductors based on a Li2S-Al2S3-GeS-P2S5 system have shown high ionic conductivities at room temperature, comparable to organic liquid electrolytes (Amaresh et al., 2014).
科学研究应用
Secondary Cells: 锂铝阳极有助于减少有机电解质二次电池中锂枝晶问题,降低了用于枝晶缓解的电压惩罚(Rao, Francis, & Christopher, 1977)。
Energy Storage and Aerospace: 锂及其合金在能源存储、航空航天、核聚变发电、建筑材料和火箭技术中得到广泛应用(Xiao, 2017)。
Rechargeable Lithium Batteries: 铝作为可充电锂电池中的电流收集器的作用进行了研究,以了解其电化学和钝化行为(Myung et al., 2010)。
Lithium Vanadium Phosphate Cells: 在磷酸锂钒(Li3V2(PO4)3)中加入铝改变了锂插入反应,有利于材料利用率,并减少放电容量衰减(Barker et al., 2007)。
Various Applications of Lithium Aluminum Oxide: 氧化锂铝(α-LiAlO2)用于电极涂层、膜和氚增殖材料。然而,其微观结构需要进一步了解(Wiedemann et al., 2016)。
Aerospace Alloys: 铝锂合金在轻量化航空航天应用中具有潜力,尽管由于延展性、断裂韧性和疲劳抗性等问题,尚未大规模取代密度更大的铝合金(Prasad, Gokhale, & Rao, 2003)。
Biocompatible and Protective Coatings: 磷酸铁锂(LFP)以其在锂离子电池、电催化水分解、生物相容性涂层和发光材料保护涂层中的应用而闻名(Henderick et al., 2022)。
Fatigue Crack Growth Properties: 铝锂合金由于裂纹尖端屏蔽而表现出优越的疲劳裂纹增长特性(Rao & Ritchie, 1992)。
Improved Performance in Li-S Cells: Li-Al合金阳极涂层通过稳定锂离子镀/脱镀过程中的极化,提高了Li-S电池的性能,从而实现更好的速率能力和循环稳定性(Kim et al., 2013)。
Aerospace Welding Applications: 由于具有较低密度、更好的耐腐蚀性和疲劳抗性等特性,铝锂合金的激光焊接在航空航天应用中得到探索(Xiao & Zhang, 2014)。
Aeronautics: Al-Li-X合金由于比传统铝合金具有更低的比重和更高的抗裂纹扩展性,在航空领域中得到应用(Augustyn-Pieniążek et al., 2013)。
Spacecraft and Launchers: Al-Li 2099-T86合金具有优越的刚度、强度和韧性,适用于航天器和发射器(Goebel, Ghidini, & Graham, 2016)。
Superplastic Forming: 具有优异延展性和降低密度的铝锂合金在航空航天工业中用于其超塑性成形能力(Prabu & Padmanabhan, 2014)。
电池中的高结构稳定性:在锂离子电池中涉及铝的共沉积策略在充放电过程中表现出高结构稳定性(Zhang et al., 2019)。
长寿命锂储存:优化的多原子层石墨烯薄膜中的金属铝显示出在锂储存方面具有高体积容量和超长循环寿命的潜力(Gu等,2017)。
界面强度研究:利用进化算法和原子间势的Al3Li-Al界面强度研究为Al和Al-Li合金提供了见解(Roy, Dutta, & Chakraborti, 2021)。
高能量密度电池:探索具有锂的铝阳极用于高能量密度锂离子电池,尽管它们的容量衰减过程需要更多的理解(Qin et al., 2019)。
Al-Li相的形成:在中间温度下电化学形成四种Al-Li相提供了它们应用的见解(Ghavidel等,2019)。
非水铝离子电池:这些电池对于大规模电能存储显示出潜力,但在容量和循环寿命方面仍存在挑战(Zhang等,2018)。
铝空气电池:具有高理论能量密度的铝空气电池对电动车应用具有吸引力(Liu等,2017)。
作用机制
未来方向
The future of lithium is closely tied to advancements in battery technology . Researchers and manufacturers continuously work towards enhancing lithium-ion batteries’ performance, capacity, and safety . Aluminum is considered a promising anode candidate for lithium-ion batteries due to its low cost, high capacity and low equilibrium potential for lithiation/delithiation .
属性
IUPAC Name |
aluminum;lithium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBZPFYRPYOZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
190795-69-8, 12042-37-4 | |
| Record name | Aluminum, compd. with lithium (4:4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190795-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum, compd. with lithium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12042-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
33.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12042-37-4, 87871-87-2 | |
| Record name | Aluminium, compound with lithium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lithium-aluminum alloy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of Lithium Aluminum Hydride?
A1: Lithium Aluminum Hydride, also known as LiAlH4, has a molecular formula of AlH4Li and a molecular weight of 37.96 g/mol. []
Q2: Is there any spectroscopic data available for LiAlH4?
A2: While the provided research doesn't offer specific spectroscopic data, LiAlH4 can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). These methods help identify structural features and bonding characteristics. [, ]
Q3: What is the typical solvent used for reactions involving LiAlH4?
A3: Lithium Aluminum Hydride is commonly used in a solution with anhydrous Tetrahydrofuran (THF) or diethyl ether. These solvents provide a suitable environment for LiAlH4 reactions due to their non-reactive nature and ability to solvate the reagent. [, , , ]
Q4: Is LiAlH4 compatible with protic solvents?
A4: No, LiAlH4 reacts violently with protic solvents like water and alcohols. This reactivity stems from the hydride ions (H-) present in LiAlH4, which readily abstract protons from these solvents, generating hydrogen gas and potentially causing a fire hazard. [, ]
Q5: How does LiAlH4 function as a reducing agent?
A5: LiAlH4 acts as a powerful reducing agent due to its ability to donate hydride ions (H-). These hydride ions can attack electrophilic centers in organic molecules, leading to the reduction of various functional groups. [, , , , ]
Q6: How does the addition of cerium (III) chloride (CeCl3) impact LiAlH4's reactivity?
A8: Combining LiAlH4 with CeCl3 forms a reagent system that exhibits unique reducing properties. This system allows for the selective reduction of alkyl halides and phosphine oxides, even in cases where LiAlH4 alone proves ineffective. []
Q7: Can LiAlH4 be used for reactions other than reductions?
A9: Yes, LiAlH4 can participate in reactions beyond simple reductions. For instance, when combined with Boron Trifluoride Etherate (BF3⋅Et2O), it enables the hydroboration of alkenes. This reaction involves the addition of a boron-hydrogen bond across the carbon-carbon double bond of an alkene. []
Q8: How does the steric hindrance around a ketone influence its reduction with LiAlH4?
A10: Increased steric hindrance around the carbonyl group of a ketone can hinder the approach of the bulky LiAlH4 molecule, potentially affecting the stereochemical outcome of the reduction. This effect was observed in the reduction of cis-2,6-dimethylcyclohexanone, where the presence of two equatorial methyl groups adjacent to the carbonyl group resulted in a lower yield of the expected alcohol. []
Q9: What precautions are necessary when handling LiAlH4?
A11: Due to its high reactivity with moisture, LiAlH4 must be handled with extreme care under inert atmosphere conditions, typically nitrogen or argon. It's crucial to avoid contact with water or protic solvents to prevent dangerous exothermic reactions and potential fire hazards. [, , , ]
Q10: How is LiAlH4 employed in organic synthesis?
A12: LiAlH4 plays a crucial role in organic synthesis as a versatile reducing agent. It facilitates the transformation of various functional groups, aiding in the construction of complex molecules. Its applications are particularly significant in pharmaceutical research and development. [, , , , , ]
Q11: Are there any applications of LiAlH4 in material science?
A13: Yes, LiAlH4 finds application in material science, particularly in the development of lithium-ion batteries. Its role in producing battery materials and enhancing battery performance highlights its significance in this field. [, , , ]
Q12: What are the environmental concerns related to LiAlH4?
A14: LiAlH4's reactivity with water and its potential to release flammable hydrogen gas necessitate careful handling and disposal to minimize environmental risks. Research on sustainable alternatives and responsible waste management practices for LiAlH4 is essential for mitigating its environmental impact. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



